

Metergoline dopamine agonist comparative potency

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Compound Focus: Metergoline

CAS No.: 17692-51-2

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Metergoline Pharmacological Profile

Metergoline is an ergot-derived psychoactive drug with a complex receptor interaction profile, acting as both a **serotonin antagonist** and a **dopamine agonist** [1] [2]. The table below summarizes its key mechanisms based on available data.

| Feature | Description |
|--------------------|--|
| Primary Mechanisms | Serotonin receptor antagonist; Dopamine receptor agonist; Neuronal sodium channel inhibitor [1] [2] [3]. |

| **Receptor Targets** | **Serotonin (5-HT)**: Antagonist at 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors [4] [5] [2]. **Dopamine (DA)**: Agonist at the D2 receptor [4] [1]. | | **Key Experimental Data** | Inhibits neuronal Nav1.2 voltage-dependent Na⁺ channels with an IC₅₀ of **3.6 ± 4.2 μmol/L** [3]. | | **Therapeutic & Experimental Uses** | Inhibition of prolactin release; studied for seasonal affective disorder, premenstrual dysphoric disorder, and anxiety; identified as a potential candidate for repurposing in schizophrenia [1] [6] [2]. |

Comparative Context for Dopamine Agonists

While a direct potency comparison for **metergoline** is lacking, understanding how common dopamine agonists are ranked in clinical research can provide valuable context. The following table summarizes efficacy and safety rankings from a network meta-analysis of dopamine agonists used in **advanced Parkinson's disease** [7]. Note that this analysis does not include **metergoline**.

| Dopamine Agonist | Efficacy Ranking ("ON" time without trouble-some dyskinesia) | General Safety Ranking (Treatment-Emergent Adverse Events) |
|------------------|--|--|
| Apomorphine | 1st (Highest) | Not ranked in top 3 |
| Pramipexole_IR | 2nd | Not ranked in top 3 |
| Ropinirole_PR | 3rd | Not ranked in top 3 |
| Placebo | - | 1st (Safest) |
| Pramipexole_ER | - | 2nd |
| Rotigotine | - | 3rd |

This analysis shows that the **efficacy and safety profiles of dopamine agonists are not parallel**; a highly efficacious drug may have a lower safety ranking [7]. Potency comparisons are typically specific to a particular condition and measured outcome.

Key Experimental Data and Protocols

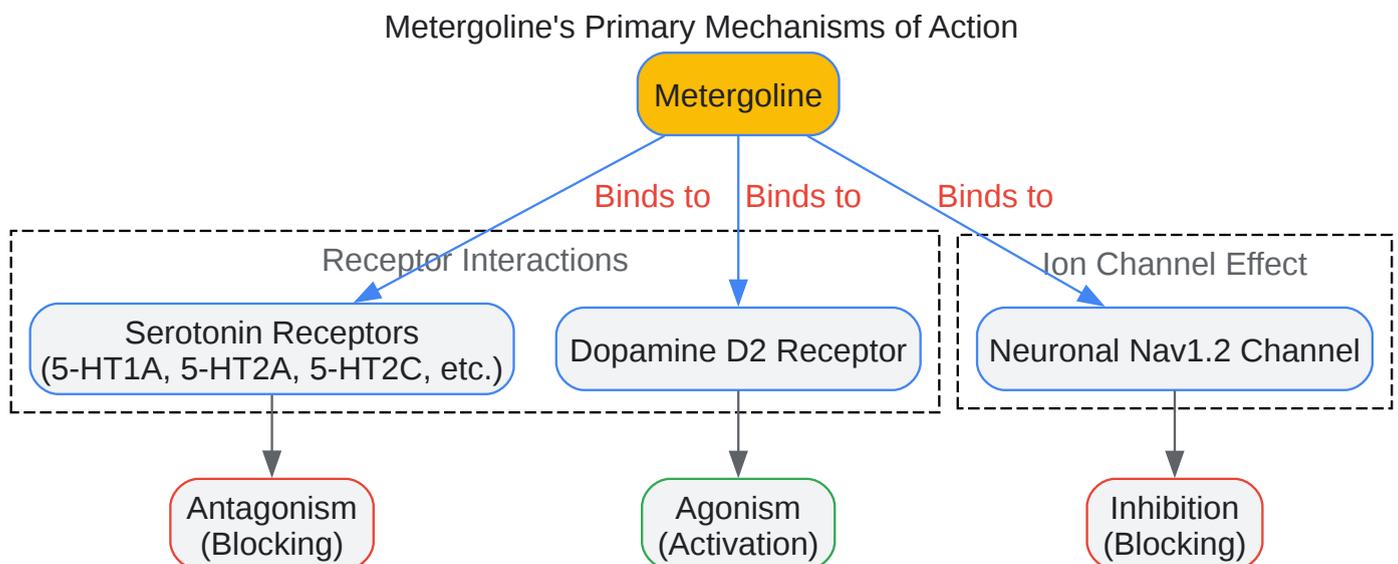
The quantitative data available for **metergoline** primarily comes from studies investigating its mechanism of action beyond receptor binding.

- **In Vitro Electrophysiology on Sodium Channels** [3]
 - **Objective:** To investigate the regulatory effects of **metergoline** on neuronal Nav1.2 voltage-dependent Na⁺ channels.
 - **Methodology:** Xenopus oocytes were injected with cRNAs encoding rat brain Nav1.2 α and β 1 subunits. Voltage-activated Na⁺ currents (I_{Na}) were recorded using a two-electrode voltage clamp technique. Drugs were applied through perfusion.

- **Key Findings: Metergoline** reversibly and concentration-dependently inhibited the peak INa. It also produced a depolarizing shift in the steady-state activation curve and exhibited both tonic and use-dependent inhibition.
- **In Vivo Behavioral Study for Schizophrenia-like Symptoms [6]**
 - **Objective:** To evaluate the potential of **metergoline** to treat positive symptoms of schizophrenia in an animal model.
 - **Methodology:** C57BL/6 mice were administered **metergoline** (0.3 or 1 mg/kg, i.p.) before being injected with psychostimulants (MK-801 or methamphetamine) to induce locomotor hyperactivity. Locomotor activity was measured in automated photocell arenas.
 - **Key Findings: Metergoline** dose-dependently reduced drug-induced locomotor hyperactivity, supporting its potential antipsychotic properties.

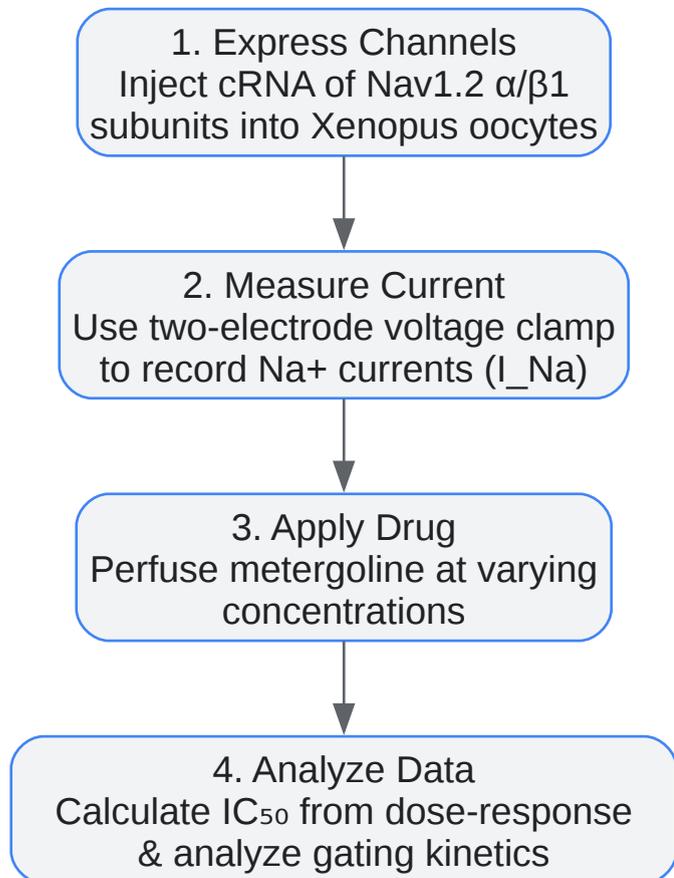
Signaling Pathways and Experimental Workflow

The diagram below illustrates **metergoline's** primary molecular mechanisms and the workflow for a key experiment that quantified its effects.



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Workflow: In Vitro Nav1.2 Channel Assay



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Research Implications and Data Gaps

The available data positions **metergoline** as a compound with a unique polypharmacological profile. Its dual action on dopaminergic and serotonergic systems, coupled with its effect on sodium channels, makes it a promising candidate for repurposing, particularly for psychiatric disorders like schizophrenia where current treatments are often inadequate [6].

For researchers aiming to conduct a comparative potency analysis, the following approaches are suggested:

- **Standardized Assays:** Perform head-to-head experiments in the same laboratory system, such as a cell-based functional assay measuring cAMP accumulation (for D2 receptor efficacy) or a rodent model of locomotor activity.
- **Define Parameters:** Clearly define the metrics for "potency" (e.g., EC50, IC50, minimal effective dose *in vivo*) and "efficacy" (maximal response).

- **Broad Comparison Set:** Include a range of dopamine agonists (both ergot and non-ergot) to establish a meaningful comparative scale.

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